molecular formula C17H12ClFN2OS B2525594 2-chloro-4-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034398-40-6

2-chloro-4-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2525594
CAS No.: 2034398-40-6
M. Wt: 346.8
InChI Key: NOMRRFVQNIIGDO-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with chloro and fluoro groups, along with a thiophene and pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structureThe thiophene and pyridine moieties are often introduced via cross-coupling reactions such as Suzuki-Miyaura coupling, which utilizes palladium catalysts and boron reagents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

2-chloro-4-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-fluorobenzamide: Lacks the thiophene and pyridine moieties.

    N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide: Lacks the chloro and fluoro substituents.

Uniqueness

2-chloro-4-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-chloro-4-fluoro-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2OS/c18-14-9-12(19)5-6-13(14)17(22)21-10-11-3-1-7-20-16(11)15-4-2-8-23-15/h1-9H,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMRRFVQNIIGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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